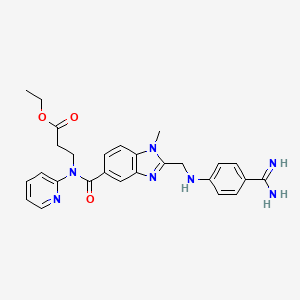

Dabigatran ethyl ester

Descripción general

Descripción

Dabigatran éster etílico es un compuesto sintético que sirve como intermedio en la producción de dabigatran etexilato, un inhibidor directo de la trombina. Dabigatran etexilato se usa ampliamente como anticoagulante para la prevención y el tratamiento de trastornos tromboembólicos, como el accidente cerebrovascular y la trombosis venosa profunda .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dabigatran éster etílico implica múltiples pasos, incluida la nitración, la cianación, la reacción de Pinner, la esterificación, la reducción y la alquilación . Un enfoque común comienza con el ácido 4-cloro-3-nitrobenzoico, que se somete a acilcloración, acil-amidiación, aminación, hidrogenación, ciclización, reacción de Pinner y esterificación para producir dabigatran éster etílico .

Métodos de producción industrial

La producción industrial de dabigatran éster etílico generalmente sigue un método de síntesis convergente. Esto implica la preparación de derivados de acil-amida y benzimidazol, que luego se condensan para formar el producto final . El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Metabolic Pathways

Dabigatran ethyl ester serves as a prodrug metabolite of dabigatran etexilate, undergoing enzymatic hydrolysis via carboxylesterases:

Metabolic Steps :

-

Intestinal Hydrolysis : Dabigatran etexilate is converted to this compound (BIBR0951) by CES2 in the intestine .

-

Hepatic Hydrolysis : BIBR0951 is further converted to dabigatran (active metabolite) by CES1 in the liver .

Enzymatic Specificity :

-

CES2 hydrolyzes the carbamate ester of dabigatran etexilate to form BIBR0951 .

-

CES1 cleaves the ethyl ester of BIBR0951 to produce dabigatran .

Chemical Reactions and Stability

This compound undergoes specific chemical reactions under physiological and stress conditions:

Reaction Types :

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic (HCl 0.1M) | Dabigatran |

| Oxidation | H₂O₂ (3%) | DP-3 |

| Photolysis | Light exposure | DP-2, DP-5 |

| Thermal Stress | 80°C (28 days) | DP-4 |

Key Observations :

-

Acidic conditions (e.g., HCl 0.1M) trigger O-dealkylation and benzimidic acid formation .

-

Oxidative stress (H₂O₂) leads to N-dealkylation products (DP-3) .

-

Photolysis generates DP-2 and DP-5, with 11% degradation under light .

Research Findings

Pharmacokinetic Nonlinearity :

-

Microdose administration shows solubility-limited absorption and saturable CYP3A-mediated metabolism .

-

Therapeutic doses exhibit predictable plasma exposure due to CES1/CES2 dominance .

Genetic Variability :

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dabigatran ethyl ester exhibits several key pharmacological characteristics:

- Direct Thrombin Inhibition : It directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This mechanism is crucial for its efficacy in preventing thromboembolic events .

- Rapid Onset of Action : The compound reaches peak plasma concentrations within 2-3 hours after administration, allowing for quick therapeutic effects .

- Renal Excretion : Approximately 80% of dabigatran is eliminated through the kidneys, necessitating renal function assessment prior to administration .

Clinical Applications

This compound has been extensively studied and utilized in various clinical settings:

2.1. Atrial Fibrillation

The RE-LY trial demonstrated that dabigatran (150 mg) significantly reduces the risk of stroke and systemic embolism in patients with atrial fibrillation compared to warfarin, with a lower incidence of intracranial hemorrhage .

2.2. Venous Thromboembolism Prophylaxis

Dabigatran has been shown to be effective in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE) following major orthopedic surgeries. In studies comparing it with enoxaparin, dabigatran demonstrated comparable efficacy with a favorable safety profile .

2.3. Acute Coronary Syndrome

Research is ongoing into the use of dabigatran in acute coronary syndrome settings, where thrombin plays a pivotal role in platelet activation and clot formation .

Mechanistic Insights and Research Findings

Recent studies have expanded the understanding of dabigatran's mechanisms beyond thrombin inhibition:

- Protein Interactions : Research utilizing capture compound mass spectrometry has revealed that this compound also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2), suggesting additional therapeutic avenues .

- Drug Interactions : As a substrate for P-glycoprotein, dabigatran's pharmacokinetics can be influenced by concurrent medications, such as ritonavir and cobicistat, which are known to affect drug transport mechanisms .

Case Studies and Clinical Trials

Several pivotal clinical trials have reinforced the safety and efficacy of this compound:

| Study Name | Participants | Findings |

|---|---|---|

| RE-LY Trial | 18,113 patients | Dabigatran reduced stroke/systemic embolism rates compared to warfarin (150 mg: 1.11% vs warfarin) |

| RE-NOVATE II | 2,500 patients | Demonstrated superiority in major VTE prevention with similar bleeding rates compared to enoxaparin |

| DVT Prophylaxis Trials | 10,000+ patients | Showed good safety profile for DVT/PE prevention post-surgery |

Mecanismo De Acción

Dabigatran éster etílico en sí no tiene un mecanismo de acción directo, ya que es un compuesto intermedio. Su metabolito activo, dabigatran, ejerce efectos anticoagulantes inhibiendo específica y selectivamente la trombina, una enzima clave en la cascada de coagulación de la sangre . Dabigatran se une a la trombina libre y a la trombina unida a coágulos, evitando la conversión de fibrinógeno a fibrina y, por lo tanto, inhibiendo la formación de coágulos .

Comparación Con Compuestos Similares

Compuestos similares

Argatroban: Otro inhibidor directo de la trombina utilizado como anticoagulante.

Bivalirudina: Un péptido sintético que actúa como inhibidor directo de la trombina.

Lepirudina: Una hirudina recombinante utilizada para la anticoagulación.

Unicidad

Dabigatran éster etílico es único debido a su papel como intermedio en la síntesis de dabigatran etexilato, que ofrece varias ventajas sobre los anticoagulantes tradicionales como la warfarina. Estas ventajas incluyen un perfil farmacocinético predecible, sin necesidad de monitoreo de rutina y menos interacciones con alimentos y medicamentos .

Actividad Biológica

Dabigatran etexilate (DABE) is a direct thrombin inhibitor, primarily used as an anticoagulant for the prevention and treatment of thromboembolic events. Understanding its biological activity involves examining its pharmacokinetics, metabolism, and interactions with various enzymes and transporters.

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran (DAB), through hydrolysis by carboxylesterase enzymes. The conversion occurs in two steps:

- Hydrolysis by CES2 : DABE is first hydrolyzed by intestinal carboxylesterase 2 (CES2) to form dabigatran ethyl ester (BIBR0951).

- Hydrolysis by CES1 : The intermediate metabolite is then converted to dabigatran by hepatic carboxylesterase 1 (CES1) .

Dabigatran acts as a competitive and reversible inhibitor of thrombin, effectively preventing the conversion of fibrinogen to fibrin, which is crucial in the coagulation cascade .

Pharmacokinetics

The pharmacokinetics of dabigatran are characterized by:

- Bioavailability : The oral bioavailability of dabigatran is approximately 3-7%, with variations based on formulation and administration methods .

- Absorption : DABE is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours .

- Volume of Distribution : Dabigatran has a volume of distribution ranging from 50 to 70 L .

- Protein Binding : Approximately 35% of dabigatran is bound to plasma proteins .

Genetic Variability in Metabolism

Recent studies have highlighted the impact of genetic polymorphisms in CES1 on the metabolism of DABE. Specific single nucleotide polymorphisms (SNPs) have been associated with variations in plasma concentrations of dabigatran, leading to differences in therapeutic efficacy and risk of bleeding . This interindividual variability underscores the importance of personalized medicine in anticoagulant therapy.

Drug-Drug Interactions

Dabigatran etexilate is a substrate for P-glycoprotein (P-gp), which plays a significant role in its absorption and disposition. Co-administration with P-gp inhibitors can significantly increase dabigatran exposure, necessitating careful management in patients receiving multiple therapies .

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 3-7% |

| Cmax (peak plasma concentration) | 1-2 hours post-dose |

| Volume of Distribution | 50-70 L |

| Protein Binding | ~35% bound |

Case Study: Genetic Influence on Dabigatran Levels

A genome-wide association study identified SNPs rs2244613 and rs8192935 in CES1 that correlate with lower plasma levels of dabigatran. This finding suggests that genetic testing may help optimize dosing strategies for patients on DABE .

Table 2: Impact of Drug Interactions on Dabigatran Pharmacokinetics

| Interaction | Effect on AUC (%) | Effect on Cmax (%) |

|---|---|---|

| With Verapamil | +127% | +127% |

| With Ritonavir | +110% | +99% |

Propiedades

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLICFSSKPUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332231 | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429658-95-7 | |

| Record name | Dabigatran ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.